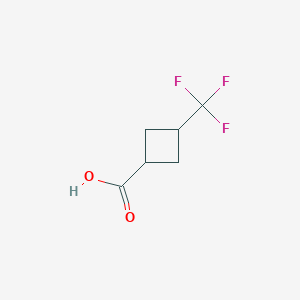

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 3-(trifluoromethyl)cyclobutane-1-carboxylic acid derives its name from the IUPAC rules for cyclic alkanes with substituents. The parent structure is a cyclobutane ring, with the carboxylic acid group (-COOH) assigned position 1 due to its higher priority under Cahn-Ingold-Prelog rules. The trifluoromethyl (-CF₃) group occupies position 3, leading to the systematic name.

Isomeric possibilities arise from both stereochemistry and substitution patterns :

- Stereoisomerism : The cyclobutane ring’s puckered conformation allows for cis-trans isomerism. For example, the carboxylic acid and trifluoromethyl groups can adopt cis (same face) or trans (opposite faces) configurations. PubChem lists distinct entries for cis- and trans-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, confirming these stereoisomers.

- Regioisomerism : Alternative substitution patterns (e.g., 2- or 4-trifluoromethyl isomers) are possible but synthetically less accessible due to steric and electronic constraints during cyclobutane functionalization.

Molecular Geometry and Conformational Analysis of the Cyclobutane Core

Cyclobutane adopts a non-planar "puckered" conformation to alleviate angle strain (Figure 1). Theoretical and experimental studies show a dihedral angle of 25–30° between adjacent carbons, reducing eclipsing interactions while introducing slight bond angle distortion (88° vs. ideal 90° for a square).

| Parameter | Value | Source |

|---|---|---|

| Ring dihedral angle (θ) | 27.5° ± 1.1° | Ab initio |

| C-C bond length | 1.552 Å | ED–IR study |

| C-C-C bond angle | 88° | X-ray |

In this compound, the -CF₃ and -COOH substituents influence puckering dynamics. The trifluoromethyl group’s bulk increases steric hindrance, favoring conformations where -CF₃ occupies an axial position to minimize 1,3-diaxial interactions. Coupled with the carboxylic acid’s hydrogen-bonding capacity, this creates a preference for trans-diequatorial arrangements in polar solvents.

Electronic Effects of Trifluoromethyl Substitution on Carboxylic Acid Functionality

The electron-withdrawing trifluoromethyl group significantly impacts the carboxylic acid’s acidity. Using Hammett substituent constants (σₚ = 0.54 for -CF₃), the pKa of this compound is 4.36 ± 0.40 , compared to 4.79 for unsubstituted cyclobutanecarboxylic acid. This 0.43-unit decrease arises from:

- Inductive stabilization of the conjugate base via -CF₃’s -I effect.

- Reduced electron density at the carboxylate oxygen, enhancing proton dissociation.

The trifluoromethyl group also alters reactivity patterns :

- Nucleophilic acyl substitution : Enhanced electrophilicity at the carbonyl carbon accelerates reactions with amines or alcohols.

- Decarboxylation : Stabilization of the transition state by -CF₃ lowers the energy barrier, facilitating CO₂ loss under mild conditions.

Electronic parameters :

| Property | 3-(CF₃)-Cyclobutane-1-COOH | Cyclobutanecarboxylic Acid |

|---|---|---|

| pKa | 4.36 | 4.79 |

| σₚ (Hammett) | 0.54 | 0.00 |

| Carboxyl C=O IR stretch | 1715 cm⁻¹ | 1700 cm⁻¹ |

Properties

IUPAC Name |

3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSULKAPJHICPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093750-93-6 | |

| Record name | 3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Two efficient synthetic methods for the preparation of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source. The bis-carboxylate system can be deoxygenated by treatment with Bu3SnH, providing the desired compound upon decarboxylation. In the monocarboxylate system, the triflate can be efficiently eliminated, and subsequent hydrogenation affords the desired product .

Industrial Production Methods

The industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods are designed to be cost-effective and environmentally friendly, utilizing readily available starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include TMSCF3, fluoride sources, Bu3SnH, and hydrogenation catalysts. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include CF3 carbinols, ketones, aldehydes, and substituted derivatives of the original compound.

Scientific Research Applications

Physicochemical Properties

The incorporation of the trifluoromethyl group into cyclobutane results in altered physicochemical properties, making it an attractive candidate for various applications:

- Lipophilicity : The trifluoromethyl-cyclobutyl group exhibits increased lipophilicity compared to its tert-butyl counterpart, leading to enhanced membrane permeability for drug candidates .

- Metabolic Stability : The impact on metabolic stability varies; some compounds show increased stability while others demonstrate decreased metabolic rates when substituting tert-butyl groups with trifluoromethyl-cyclobutanes .

Applications in Drug Discovery

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid serves as a crucial building block in drug design due to its structural properties that mimic phenyl analogs while offering lower ClogP values. Its applications include:

- Antihistamines : The compound has been incorporated into antihistamine agents, enhancing their pharmacological profiles by improving lipophilicity and bioavailability .

- Antifungal Agents : Modifications of antifungal drugs with this cyclobutane moiety have shown promising results in enhancing efficacy against resistant strains .

- Agrochemicals : It has also been utilized in the synthesis of herbicides, where the trifluoromethyl group contributes to improved activity and selectivity against target pests .

Case Study 1: Antihistamine Development

In a study involving the antihistamine Buclizine, substituting a tert-butyl group with a trifluoromethyl-cyclobutane resulted in an increase in log D by approximately 0.5 units, indicating improved lipophilicity. This modification allowed for better absorption and efficacy in vivo .

Case Study 2: Agrochemical Efficacy

The herbicide Pinoxaden was modified to include the trifluoromethyl-cyclobutane structure. This change led to enhanced selectivity and potency against specific weed species, demonstrating the potential for improved agricultural applications through chemical modification .

Mechanism of Action

The mechanism by which 3-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Anti-1-Amino-3-(18F)-Fluorocyclobutane-1-carboxylic Acid (Anti-18F-FACBC)

- Structure: Features a fluorine-18 radiolabel and amino group, replacing the -CF₃ and carboxylic acid in the target compound.

- Applications: Used as a positron emission tomography (PET) radiotracer for prostate carcinoma imaging due to high uptake in malignant tissues and low renal excretion .

- Key Data: Property Anti-18F-FACBC 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid Molecular Weight 175.14 g/mol (non-radioactive) 182.11 g/mol pKa ~2.5 (carboxylic acid) 4.36 ± 0.40 Primary Use Diagnostic imaging TEAD modulation in cancer therapy Synthesis Challenges Radiofluorination Low BCB ring-closing yields

3-Fluoro-1-Methylcyclobutane-1-carboxylic Acid

- Structure : Contains a fluorine atom and methyl group at the 1- and 3-positions, respectively.

- Properties : Molecular formula C₆H₉FO₂; SMILES: CC1(CC(C1)F)C(=O)O. Less lipophilic than the -CF₃ analog due to smaller fluorine substituent .

Hydroxyl- and Hydroxymethyl-Substituted Analogs

3-(Hydroxymethyl)cyclobutane-1-carboxylic Acid (CAS: 1015856-00-4)

3-Hydroxy-3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid

- Structure : Combines -CF₃ and hydroxyl (-OH) groups at the 3-position.

- Properties: Molecular weight 184.113 g/mol; InChI: InChI=1S/C6H7F3O3.

Aromatic and Heterocyclic Derivatives

1-(3-Chlorophenyl)-3-Methylcyclobutane-1-carboxylic Acid (CAS: 1340521-86-9)

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

- Structure : Pyridine ring with -CF₃ and -COOH groups.

- Properties : Distinct heterocyclic framework increases rigidity and alters electronic properties compared to cyclobutane analogs. Used in metal-organic frameworks (MOFs) .

Amino-Functionalized Derivatives

3-Amino-1-Phenylcyclobutane-1-carboxylic Acid (CAS: 1334488-57-1)

- Structure: Amino (-NH₂) and phenyl substituents.

- Properties: Molecular weight 191.23 g/mol; the amino group enables peptide coupling, making it useful in peptidomimetic drug design .

1-(Boc-Amino)-3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid

- Structure: Combines -CF₃ with a Boc-protected amino group.

- Applications : Intermediate in solid-phase peptide synthesis; the Boc group facilitates selective deprotection .

Biological Activity

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by relevant data tables and research findings.

1. Synthesis of this compound

The synthesis of this compound has been achieved through various methods, primarily focusing on the transformation of cyclobutanones. Two scalable synthetic routes have been reported:

- Route 1 : Involves the treatment of 4-oxocyclobutane precursors with TMSCF3 and a fluoride source, followed by deoxygenation using Bu3SnH.

- Route 2 : Utilizes a sulfonation/elimination sequence, achieving efficient elimination of tert-CF3 carbinol triflate. Both methods yield the desired compound with overall yields of 40% and 23%, respectively .

The trifluoromethyl group (-CF3) is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of compounds. This modification often leads to increased potency in drug candidates by improving their interaction with biological targets. For instance, compounds containing the -CF3 group have shown enhanced activity against various enzymes and receptors due to favorable structure-activity relationships (SAR) .

2.2 Therapeutic Potential

Research indicates that this compound and its derivatives exhibit potential in treating several conditions:

- Antimicrobial Activity : Some derivatives demonstrate significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 0.16 µM .

- Anti-tuberculosis Activity : Compounds with similar structures have been investigated for their efficacy against Mycobacterium tuberculosis, showing promising results comparable to established treatments like rifampicin .

Case Study 1: Antimicrobial Efficacy

A series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives were synthesized, including those with trifluoromethyl substitutions. The study found that these compounds exhibited submicromolar activity against various pathogens, indicating the potential for developing new antibiotics .

Case Study 2: Structure-Activity Relationship Analysis

A detailed SAR study focused on trifluoromethyl-substituted analogues highlighted how the presence of the -CF3 group significantly enhances the binding affinity to target proteins involved in disease pathways, such as reverse transcriptase inhibition . This suggests that similar modifications could be beneficial for enhancing the therapeutic profiles of existing drugs.

Table 1: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, and how do they compare in terms of yield and scalability?

- Methodological Answer : Two primary routes are documented:

- Bicyclobutane (BCB) Intermediate Route : Starting from benzyl 3-(trifluoromethyl)bicyclo[1.1.0]butane-1-carboxylate, hydrogenolysis is attempted for deprotection. However, this route suffers from poor yields (e.g., <30% in ring-closing steps) and generates mixed products during final deprotection, making it less scalable .

- Hydrolysis-Oxidation Pathway : Using 3-methylenecyclobutane-1-carbonitrile as a starting material, optimized hydrolysis, reduction, and oxidation steps yield the target compound without expensive transition metals or column purification. This method is noted for mild conditions and industrial feasibility .

Comparison Table :

| Method | Yield (%) | Scalability | Key Challenges |

|---|---|---|---|

| BCB Intermediate | <30 | Low | Mixed products, low yields |

| Hydrolysis-Oxidation | 50–70 | High | Requires precise pH control |

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR are critical for verifying the cyclobutane ring geometry and trifluoromethyl substitution. For example, NMR can confirm the presence and position of the trifluoromethyl group .

- High-Resolution Mass Spectrometry (HR-MS) : Accurately determines molecular weight (e.g., 193.29 g/mol) and purity (>95%) .

- X-ray Crystallography : Optional for resolving stereochemical ambiguities in cyclobutane derivatives, though rarely reported for this compound due to synthetic challenges .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The carboxylic acid group is prone to decarboxylation under strongly acidic (pH < 2) or basic (pH > 10) conditions. Buffered solutions (pH 5–8) are recommended for long-term storage .

- Thermal Stability : Decomposition occurs above 150°C, necessitating storage at 2–8°C in inert atmospheres. Differential Scanning Calorimetry (DSC) can quantify thermal degradation thresholds .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models the electron density and local kinetic energy to predict regioselectivity. For example, the trifluoromethyl group’s electron-withdrawing effect directs nucleophilic attacks to the cyclobutane’s C-1 position .

- Molecular Dynamics (MD) Simulations : Assess steric hindrance caused by the cyclobutane ring, which may explain reduced reactivity compared to linear analogs .

Key Insight : The cyclobutane ring’s strain (~26 kcal/mol) enhances reactivity but complicates stereochemical outcomes .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the carboxylic acid during trifluoromethyl group modifications, followed by mild fluoride-based deprotection .

- Catalytic Optimization : Palladium-catalyzed cross-coupling reactions require ligands (e.g., XPhos) to minimize β-hydride elimination, a common side reaction in strained cyclobutane systems .

Q. How does this compound compare to its cyclohexane or bicyclic analogs in biological assays?

- Methodological Answer :

- In-Vitro Metabolic Stability : Cyclobutane’s rigidity reduces metabolic oxidation compared to cyclohexane analogs, as shown in hepatic microsome assays (t = 120 min vs. 45 min for cyclohexane) .

- Receptor Binding Studies : Molecular docking simulations reveal that the trifluoromethyl group enhances hydrophobic interactions with target proteins (e.g., kinase inhibitors), but the cyclobutane ring’s smaller size reduces steric complementarity vs. bicyclic systems .

Data Contradictions and Resolution

- Synthesis Yield Discrepancies : reports low yields (<30%) for the BCB route, while claims 50–70% for the hydrolysis-oxidation method. This discrepancy highlights the importance of reaction optimization (e.g., pH, catalyst loading) in route selection .

- Biological Activity : Cyclobutane derivatives in show tumor-targeting potential, but no direct data exists for this compound. Cross-referencing with analogs (e.g., FACBC) is advised for hypothesis generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.